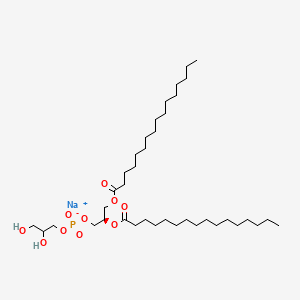

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt

Vue d'ensemble

Description

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, also known as DPPG, is a glycerophospholipid in which a phosphoglycerol moiety occupies a glycerol substitution site . It forms classical lipid bilayers and is an important component of cell membranes . At low temperatures, it forms an unusual and much thinner bilayer where the hydrocarbon chains are interdigitated .

Molecular Structure Analysis

The molecular formula of this compound is C38H74NaO10P . The linear formula is C38H74O10PNa . The molecular weight is 744.95 . The InChI and SMILES strings provide more detailed structural information .Physical And Chemical Properties Analysis

This compound is a powder . It has good water solubility and stability in its salt form .Applications De Recherche Scientifique

Structural Analysis and Properties

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (DPPG-Na) has been extensively studied for its structural properties, particularly in the context of bilayer lipid membranes. Wohlgemuth, Waespe-Šarčević, and Seelig (1980) analyzed the structural properties of the phosphoglycerol polar head group in DPPG bilayers using deuterium and phosphorus-31 nuclear magnetic resonance. They found that the spatial anisotropy of motion and segmental fluctuations of the negatively charged phosphoglycerol are similar to those of zwitterionic phosphocholine and phosphoethanolamine head groups, but differ distinctly from phosphoserine (Wohlgemuth, Waespe-Šarčević, & Seelig, 1980).

Interaction with Other Compounds

The interaction of DPPG with other compounds, such as bacitracin and block copolymers, has been a subject of interest. Rodrigues and Caseli (2017) investigated the interaction of bacitracin with cell membrane models represented by Langmuir monolayers of selected phospholipids, including DPPG. They found that even small amounts of bacitracin affect the properties of DPPG monolayers, pointing to specific interactions depending on the chemical nature of the monolayer-forming molecules (Rodrigues & Caseli, 2017).

Liposome Research

DPPG-Na is also a key component in the study of liposomes. Holden, Watkins, and White (2012) utilized resistive-pulse methods to study the translocation of multilamellar liposomes containing DPPG-Na through a conical nanopore. Their findings provide insights into the deformation and translocation of individual liposomes through porous materials (Holden, Watkins, & White, 2012).

Impact on Drug Delivery Systems

DPPG-Na's role in drug delivery systems, particularly in the context of liposome interactions with proteins, has been highlighted in recent studies. Triantafyllopoulou, Pippa, and Demetzos (2022) examined the interactions between serum proteins and DPPG-Na containing liposomes, shedding light on the influence of surface charge and bilayer fluidity in protein corona formation, which is crucial for the development of nanotechnological applications in the pharmaceutical field (Triantafyllopoulou, Pippa, & Demetzos, 2022).

Mécanisme D'action

Target of Action

DPPG (sodium), also known as 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, is a phospholipid containing the long-chain (16:0) palmitic acid inserted at the sn-1 and sn-2 positions . It is primarily used in the generation of micelles, liposomes, and other types of artificial membranes . The primary targets of DPPG (sodium) are therefore the lipid bilayers of these structures .

Mode of Action

This integration can influence the properties of the bilayer, such as its fluidity and permeability .

Biochemical Pathways

Phospholipids like dppg (sodium) play a key role in cell signaling systems and serve as an anchor for proteins in cell membranes .

Pharmacokinetics

As a component of micelles and liposomes, its absorption, distribution, metabolism, and excretion (adme) properties would be largely influenced by the properties of these structures .

Result of Action

The result of DPPG (sodium)'s action is the formation of stable micelles, liposomes, and other types of artificial membranes . These structures can be used for various purposes, such as drug delivery .

Action Environment

The action of DPPG (sodium) can be influenced by various environmental factors. For instance, the stability of the micelles or liposomes it forms can be affected by factors such as temperature and pH . Additionally, the presence of other lipids or substances in the environment can influence the properties of the lipid bilayers formed by DPPG (sodium) .

Analyse Biochimique

Biochemical Properties

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) plays a crucial role in various biochemical reactions, particularly those involving lipid membranes. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, DPPG is known to interact with phospholipase A2, an enzyme that hydrolyzes the sn-2 acyl bond of phospholipids, releasing fatty acids and lysophospholipids . Additionally, DPPG can interact with membrane proteins, influencing their conformation and activity. These interactions are essential for maintaining the structural integrity and functionality of cellular membranes.

Cellular Effects

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) has significant effects on various cell types and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, DPPG can affect the activity of protein kinase C (PKC), a key regulator of cell signaling pathways . By altering PKC activity, DPPG can impact processes such as cell proliferation, differentiation, and apoptosis. Furthermore, DPPG’s incorporation into cellular membranes can influence membrane fluidity and permeability, affecting the overall cellular environment.

Molecular Mechanism

The molecular mechanism of action of 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves several key interactions at the molecular level. DPPG can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, DPPG can inhibit the activity of phospholipase A2 by binding to its active site, preventing substrate access . Additionally, DPPG can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in lipid metabolism, cell signaling, and other critical cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can change over time. DPPG is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, DPPG may undergo degradation, leading to the formation of breakdown products that can influence its biological activity. Long-term studies have shown that DPPG can have sustained effects on cellular function, including alterations in membrane composition and signaling pathways.

Dosage Effects in Animal Models

The effects of 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can vary with different dosages in animal models. At lower doses, DPPG may have minimal impact on cellular function, while higher doses can lead to significant changes in membrane properties and cellular processes . In some cases, high doses of DPPG can result in toxic or adverse effects, such as membrane disruption and cell death. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.

Metabolic Pathways

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is involved in several metabolic pathways, particularly those related to lipid metabolism. DPPG can be synthesized from glycerol-3-phosphate and palmitoyl-CoA through the action of glycerol-3-phosphate acyltransferase . Additionally, DPPG can be metabolized by phospholipases, leading to the production of fatty acids and lysophospholipids. These metabolic pathways are essential for maintaining cellular lipid homeostasis and energy production.

Transport and Distribution

Within cells and tissues, 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is transported and distributed through interactions with specific transporters and binding proteins. DPPG can be incorporated into lipid bilayers and transported via vesicular trafficking pathways . Additionally, DPPG can interact with lipid-binding proteins, facilitating its distribution to various cellular compartments. These transport and distribution mechanisms are crucial for ensuring the proper localization and function of DPPG within cells.

Subcellular Localization

The subcellular localization of 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is primarily within lipid membranes, including the plasma membrane, endoplasmic reticulum, and mitochondria . DPPG’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular localization is essential for DPPG’s role in maintaining membrane structure and function, as well as its involvement in various cellular processes.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt involves the reaction of palmitic acid with glycerol to form 1,2-Dipalmitoyl-sn-glycerol. This intermediate is then phosphorylated using phosphoric acid and activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 1,2-Dipalmitoyl-sn-glycero-3-phosphate. The final step involves the deprotection of the phosphate group using sodium hydroxide to form the sodium salt of 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol).", "Starting Materials": [ "Palmitic acid", "Glycerol", "Phosphoric acid", "Dicyclohexylcarbodiimide (DCC)", "Sodium hydroxide" ], "Reaction": [ "Palmitic acid and glycerol are reacted in the presence of a catalyst to form 1,2-Dipalmitoyl-sn-glycerol.", "1,2-Dipalmitoyl-sn-glycerol is then phosphorylated using phosphoric acid and activated using DCC to form 1,2-Dipalmitoyl-sn-glycero-3-phosphate.", "The phosphate group is then deprotected using sodium hydroxide to form the sodium salt of 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)." ] } | |

Numéro CAS |

67232-81-9 |

Formule moléculaire |

C38H75NaO10P |

Poids moléculaire |

746.0 g/mol |

Nom IUPAC |

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |

InChI |

InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44); |

Clé InChI |

ZDTRCZFSIBOLMV-UHFFFAOYSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

Autres numéros CAS |

200880-41-7 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

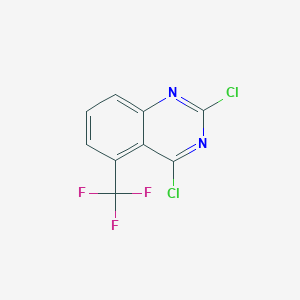

![5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one](/img/structure/B3025194.png)